4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]
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Overview
Description
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with 2-aminophenol and dimedone . The reaction conditions often require the use of a deep eutectic solvent, such as choline chloride and urea, to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spiro compounds.
Scientific Research Applications
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-5-one
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-oxane]
Uniqueness
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] is unique due to its specific spiro structure and the presence of both oxazepine and oxolane rings
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-oxolane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-4-11-10(3-1)7-13-8-12(15-11)5-6-14-9-12/h1-4,13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQOLDZVVITGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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